Cas no 1628430-27-2 (tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate)

tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate
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tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-152837-5.0g |
tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
1628430-27-2 | 5g |
$3355.0 | 2023-05-25 | ||
Enamine | EN300-152837-1.0g |
tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
1628430-27-2 | 1g |
$1157.0 | 2023-05-25 | ||
Enamine | EN300-152837-10000mg |
tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
1628430-27-2 | 10000mg |
$3315.0 | 2023-09-26 | ||
Enamine | EN300-152837-10.0g |
tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
1628430-27-2 | 10g |
$4974.0 | 2023-05-25 | ||
Enamine | EN300-152837-0.5g |
tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
1628430-27-2 | 0.5g |
$1111.0 | 2023-05-25 | ||
Enamine | EN300-152837-2.5g |
tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
1628430-27-2 | 2.5g |
$2268.0 | 2023-05-25 | ||
Enamine | EN300-152837-0.1g |
tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
1628430-27-2 | 0.1g |
$1019.0 | 2023-05-25 | ||
Enamine | EN300-152837-1000mg |
tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
1628430-27-2 | 1000mg |
$770.0 | 2023-09-26 | ||
Enamine | EN300-152837-0.25g |
tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
1628430-27-2 | 0.25g |
$1065.0 | 2023-05-25 | ||
Enamine | EN300-152837-0.05g |
tert-butyl 4-hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
1628430-27-2 | 0.05g |
$972.0 | 2023-05-25 |
tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate 関連文献
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate (CAS No. 1628430-27-2)
Tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate, with the CAS number 1628430-27-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group, a hydroxyl group, and a trifluoromethoxy substituent on the phenyl ring, contribute to its unique chemical properties and biological interactions.
The tert-butyl group in the molecular structure enhances the lipophilicity of the compound, making it more soluble in lipids and potentially facilitating its absorption across biological membranes. This characteristic is particularly important in drug design, as it can influence the compound's bioavailability and pharmacokinetic behavior. Additionally, the hydroxyl group introduces a polar moiety that can engage in hydrogen bonding, further modulating its interactions with biological targets. The trifluoromethoxy substituent on the phenyl ring adds a fluorine atom, which is known to increase metabolic stability and binding affinity in many pharmacological compounds.
In recent years, there has been growing interest in developing novel therapeutic agents that target neurological disorders. Piperidine derivatives have shown promise in this area due to their ability to interact with various neurotransmitter receptors and ion channels. The specific combination of functional groups in Tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate makes it a potential candidate for further investigation in this context. Studies have suggested that this compound may exhibit properties relevant to cognitive enhancement and neuroprotection, although more research is needed to fully elucidate its mechanisms of action.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging computational chemistry and molecular modeling techniques, researchers can predict how Tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate might interact with biological targets such as enzymes and receptors. These interactions are critical for understanding its potential therapeutic effects and for designing next-generation drugs with improved efficacy and reduced side effects.
The synthesis of Tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only highlight the complexity of pharmaceutical chemistry but also underscore the importance of innovative approaches in drug development.
Recent advancements in analytical chemistry have enabled researchers to characterize this compound with unprecedented detail. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide valuable insights into its molecular structure and conformational dynamics. These structural insights are essential for understanding how the compound behaves in biological systems and for guiding further optimization efforts.
The potential applications of Tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate extend beyond neurological disorders. Preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or autoimmune diseases. Additionally, its structural features could make it useful in developing agents that target metabolic disorders or cancer. However, these possibilities require rigorous validation through preclinical and clinical studies.
In conclusion, Tert-butyl 4-hydroxy-4-3-(trifluoromethoxy)phenylpiperidine-1-carboxylate (CAS No. 1628430-27-2) is a structurally complex and potentially bioactive compound that warrants further investigation. Its unique combination of functional groups positions it as a promising candidate for drug development in various therapeutic areas. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds significant promise for addressing unmet medical needs.
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